6-(2,6-Difluorophenyl)pyrimidin-4-ol
Overview
Description
6-(2,6-Difluorophenyl)pyrimidin-4-ol is a useful research compound. Its molecular formula is C10H6F2N2O and its molecular weight is 208.16 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 6-(2,6-Difluorophenyl)pyrimidin-4-ol is the Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and proliferation.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This results in the arrest of cell division and proliferation. The downstream effects of this inhibition can lead to apoptosis or programmed cell death.
Result of Action
The inhibition of CDK2 by this compound results in the arrest of the cell cycle, preventing cell division and proliferation . This can lead to the death of rapidly dividing cells, such as cancer cells.
Biochemical Analysis
Biochemical Properties
6-(2,6-Difluorophenyl)pyrimidin-4-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . The interaction between this compound and CDK2 results in the inhibition of the enzyme’s activity, thereby affecting cell cycle progression. Additionally, this compound may interact with other proteins involved in signal transduction pathways, further influencing cellular processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of CDK2 by this compound can lead to cell cycle arrest, thereby affecting cell proliferation . Moreover, this compound may alter the expression of genes involved in apoptosis, leading to programmed cell death in certain cell types. The impact on cellular metabolism includes changes in the levels of key metabolites and alterations in metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of target proteins . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest. Additionally, this compound may interact with other enzymes and proteins, modulating their activity and influencing various cellular pathways. Changes in gene expression resulting from these interactions further contribute to the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that this compound remains stable under physiological conditions for extended periods . Over time, it may undergo degradation, leading to the formation of metabolites with distinct biochemical properties. Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and alterations in cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects by inhibiting CDK2 activity and inducing cell cycle arrest . At higher doses, it may cause toxic or adverse effects, including cytotoxicity and apoptosis in certain cell types. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites may further undergo conjugation reactions, resulting in the formation of glucuronides and sulfates. The metabolic pathways of this compound influence its pharmacokinetics and overall biochemical effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is determined by its physicochemical properties and interactions with tissue-specific transporters.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . Additionally, it may be transported to the nucleus, where it can influence gene expression and cell cycle regulation. The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles.
Properties
IUPAC Name |
4-(2,6-difluorophenyl)-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2N2O/c11-6-2-1-3-7(12)10(6)8-4-9(15)14-5-13-8/h1-5H,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBDQLMKHXADNIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=CC(=O)NC=N2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.